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Compound of Interest

Compound Name: (R,R)-Lrrk2-IN-7

Cat. No.: B12388186 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure,

properties, and experimental evaluation of (R,R)-Lrrk2-IN-7, a potent and selective inhibitor of

Leucine-rich repeat kinase 2 (LRRK2). This document is intended to serve as a valuable

resource for researchers in the fields of neurodegenerative disease, kinase biology, and drug

discovery.

Chemical Structure and Physicochemical Properties
(R,R)-Lrrk2-IN-7 is a stereoisomer of Lrrk2-IN-7. Its specific stereochemistry is crucial for its

biological activity.

Chemical Structure:

IUPAC Name: 4-(6-((R)-4-(2-hydroxypropan-2-yl)pyrrolidin-1-yl)pyrimidin-4-yl)-1-((1s,4s)-4-

cyanocyclohexyl)-1H-indazole-6-carbonitrile

CAS Number: 2307277-93-4[1]

SMILES: CC(C)(O)[C@@H]1CCN(C1)c2ncc(nc2)-c3cc4c(cn3)c(cc(c4)C#N)C#N

Physicochemical Properties:
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Property Value Reference

Molecular Formula C24H26N6O [2]

Molecular Weight 414.50 g/mol

Solubility
DMSO: 100 mg/mL (241.25

mM)
[3]

Pharmacological Properties
(R,R)-Lrrk2-IN-7 is a highly potent and selective inhibitor of LRRK2 kinase activity,

demonstrating significant potential for in vitro and in vivo studies.

In Vitro Activity:

Parameter Value Species/Cell Line Reference

IC50 (LRRK2) 0.9 nM [3][4]

BCRP IC50 0.12 µM Human [3][4]

In Vivo Activity:

Parameter Value Species Conditions Reference

EC50 (pS935

LRRK2

reduction)

0.18 nM
Rat (brain

striatum)

Acute (2 h)

PK/PD study
[3]

Tolerability

No significant

histopathology

up to 100 mg/kg

once a day

Rat

7-day dose

limiting toxicity

study

[3][4]

AUCtot (at 100

mg/kg)
330 µM·h Rat

7-day dose

limiting toxicity

study

[3][4]
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Selectivity:

(R,R)-Lrrk2-IN-7 exhibits over 1000-fold selectivity for LRRK2 compared to a broad panel of

other kinases, ion channels, and CYP enzymes.[3][4]

Signaling Pathways
LRRK2 is a complex, multi-domain protein that functions as a serine/threonine kinase and a

GTPase. Its signaling network is intricate and implicated in various cellular processes. Inhibition

of LRRK2 kinase activity by compounds like (R,R)-Lrrk2-IN-7 is a key therapeutic strategy

being explored for Parkinson's disease.
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Caption: LRRK2 Signaling Pathway and Point of Inhibition.

Experimental Protocols
In Vitro LRRK2 Kinase Assay (Radiometric)
This protocol describes a standard method for measuring the kinase activity of recombinant

LRRK2 in vitro using a radioactive isotope.
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Materials:

Recombinant LRRK2 protein (e.g., GST-tagged)

Myelin Basic Protein (MBP) as a generic substrate

Kinase assay buffer (20 mM HEPES pH 7.4, 150 mM NaCl, 5 mM EGTA, 20 mM β-

glycerophosphate)

ATP solution (10 mM)

MgCl2 solution (20 mM)

[γ-³²P]ATP

(R,R)-Lrrk2-IN-7 or other inhibitors dissolved in DMSO

5x Laemmli sample buffer

SDS-PAGE gels and electrophoresis apparatus

Phosphorimager

Procedure:

Prepare a reaction mixture containing the recombinant LRRK2 protein in kinase assay buffer.

Add the desired concentration of (R,R)-Lrrk2-IN-7 or DMSO (vehicle control) to the reaction

mixture. The final DMSO concentration should not exceed 1%.

Pre-incubate the enzyme and inhibitor for 10-15 minutes at 30°C.

Initiate the kinase reaction by adding a mixture of ATP, MgCl2, MBP, and [γ-³²P]ATP. A typical

final concentration is 100 µM ATP.

Incubate the reaction for 15-30 minutes at 30°C with gentle agitation.[5]

Stop the reaction by adding 5x Laemmli sample buffer.[5]
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Boil the samples at 95-100°C for 5 minutes.

Separate the proteins by SDS-PAGE.

Dry the gel and expose it to a phosphor screen.

Quantify the incorporation of ³²P into MBP and LRRK2 (autophosphorylation) using a

phosphorimager.

Calculate the percentage of inhibition relative to the DMSO control to determine the IC50

value.

Cellular Assay for LRRK2 pS935 Inhibition
This protocol outlines a method to assess the cellular potency of LRRK2 inhibitors by

measuring the phosphorylation of LRRK2 at serine 935 (pS935), a widely used biomarker for

LRRK2 kinase activity in cells.

Materials:

HEK293 cells or other suitable cell line overexpressing LRRK2

Cell culture medium and supplements

(R,R)-Lrrk2-IN-7 or other inhibitors dissolved in DMSO

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

BCA protein assay kit

Primary antibodies: anti-pS935-LRRK2 and anti-total-LRRK2

Secondary antibodies (HRP-conjugated)

Western blot apparatus and reagents

Chemiluminescence detection system

Procedure:
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Plate the LRRK2-overexpressing cells in multi-well plates and allow them to adhere

overnight.

Treat the cells with a serial dilution of (R,R)-Lrrk2-IN-7 or DMSO (vehicle control) for a

specified time (e.g., 1-2 hours).

Wash the cells with ice-cold PBS and lyse them on ice with lysis buffer.

Clarify the lysates by centrifugation and determine the protein concentration using a BCA

assay.

Prepare samples for western blotting by adding Laemmli sample buffer and boiling.

Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

Incubate the membrane with primary antibodies against pS935-LRRK2 and total-LRRK2

overnight at 4°C.

Wash the membrane and incubate with the appropriate HRP-conjugated secondary

antibodies for 1 hour at room temperature.

Wash the membrane again and detect the protein bands using a chemiluminescence

substrate.

Quantify the band intensities for pS935-LRRK2 and total-LRRK2.

Normalize the pS935 signal to the total LRRK2 signal for each sample.

Calculate the percentage of inhibition relative to the DMSO control and determine the cellular

IC50 value.

In Vivo Pharmacodynamic Study in Rodents
This protocol provides a general framework for evaluating the in vivo efficacy of an LRRK2

inhibitor by measuring the reduction of pS935 LRRK2 in rodent brain tissue.
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Materials:

(R,R)-Lrrk2-IN-7 or other inhibitors formulated for in vivo administration (e.g., in a vehicle of

DMSO, PEG300, Tween-80, and saline)[3]

Rodents (e.g., rats or mice)

Oral gavage needles or other appropriate dosing equipment

Anesthesia and surgical tools for tissue collection

Homogenization buffer with protease and phosphatase inhibitors

Equipment for tissue homogenization (e.g., dounce homogenizer or bead beater)

Western blot or ELISA reagents for pS935 and total LRRK2 detection

Procedure:

Acclimate the animals to the housing conditions for at least one week before the experiment.

Prepare the dosing formulation of (R,R)-Lrrk2-IN-7 at the desired concentration. A common

vehicle can be prepared by mixing DMSO, PEG300, Tween-80, and saline.[3]

Administer the inhibitor or vehicle control to the animals via the desired route (e.g., oral

gavage).

At a specified time point after dosing (e.g., 2 hours for an acute study), euthanize the

animals.[3]

Rapidly dissect the brain and isolate the region of interest (e.g., striatum).

Immediately snap-freeze the tissue in liquid nitrogen or proceed with homogenization.

Homogenize the tissue in ice-cold homogenization buffer.

Clarify the homogenate by centrifugation to obtain the protein lysate.

Determine the protein concentration of the lysates.
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Analyze the levels of pS935-LRRK2 and total-LRRK2 in the lysates using western blotting or

a quantitative immunoassay (e.g., ELISA).

Normalize the pS935 signal to the total LRRK2 signal for each animal.

Compare the pS935/total LRRK2 ratio in the inhibitor-treated group to the vehicle-treated

group to determine the in vivo target engagement.

Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the preclinical evaluation of a novel

LRRK2 inhibitor.
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Discovery & Initial Characterization
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Caption: Preclinical Workflow for LRRK2 Inhibitor Development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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